molecular formula C5H9FO B3255549 4-fluorotetrahydro-2H-pyran CAS No. 25637-17-6

4-fluorotetrahydro-2H-pyran

Cat. No. B3255549
CAS RN: 25637-17-6
M. Wt: 104.12 g/mol
InChI Key: QUXVLHIPFRLERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorotetrahydro-2H-pyran is an organic compound with the molecular formula C5H9FO . It has an average mass of 104.123 Da and a monoisotopic mass of 104.063744 Da . It is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in recent research. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process involves a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one oxygen atom and one fluorine atom attached to the carbon atoms . The exact 3D structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H9FO and an average mass of 104.123 Da . More detailed physical and chemical properties are not provided in the sources.

Scientific Research Applications

1. Molecular Conformations and Fluorine Effects

  • Research by Tsipis (2022) explored the conformational behavior of amino substituents in 2-amino-2-fluorotetrahydro-2H-pyrans, revealing significant fluorine effects on molecular conformations. This study provides insights into the structural dynamics of these compounds, useful in material science and molecular engineering (Tsipis, 2022).

2. Synthesis and Functionalization

  • Xu et al. (2015) developed a convenient one-pot synthesis method for monofluorinated functionalized 4-H-pyran derivatives. This method is valuable for creating various functionalized molecules for potential applications in pharmaceuticals and materials science (Xu et al., 2015).

3. Catalysis and Green Chemistry

  • Zlotin et al. (2010) devised an efficient procedure for synthesizing 2,6-bis(fluoroalkyl)-2,6-dihydroxytetrahydro-2H-pyran-3,5-dicarboxylates, demonstrating the potential of green chemistry in synthesizing complex molecules (Zlotin et al., 2010).

4. Biological Sensor Applications

  • Suthar et al. (2021) discussed the prominence of pyran analogs, including 4-fluorotetrahydro-2H-pyran, in bioorganic chemistry, highlighting their various applications as biological sensors (Suthar et al., 2021).

5. Photophysical Properties

  • The study by Kanaparthi et al. (2020) on 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM), a compound related to this compound, reveals interesting photophysical properties. This makes such compounds suitable for optical sensing applications, indicating the potential use of this compound in similar areas (Kanaparthi et al., 2020).

Safety and Hazards

While specific safety and hazard information for 4-fluorotetrahydro-2H-pyran is not available in the sources, it is generally recommended to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment, avoiding contact with skin and eyes, and preventing inhalation of vapors or mist .

properties

IUPAC Name

4-fluorooxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXVLHIPFRLERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310695
Record name 4-Fluorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25637-17-6
Record name 4-Fluorotetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25637-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorotetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
4-fluorotetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
4-fluorotetrahydro-2H-pyran
Reactant of Route 4
4-fluorotetrahydro-2H-pyran
Reactant of Route 5
4-fluorotetrahydro-2H-pyran
Reactant of Route 6
4-fluorotetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.